N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
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Overview
Description
N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound featuring adamantane derivatives. Adamantane is a diamondoid hydrocarbon known for its stability and unique structure, making it a valuable component in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves multiple steps, including the preparation of adamantane derivatives and their subsequent reactions with other organic compounds. One common method involves the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent . Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized catalysts and controlled environments to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and strong oxidizing or reducing agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized adamantane derivatives, while substitution reactions may produce various substituted adamantane compounds.
Scientific Research Applications
N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
Mechanism of Action
The mechanism of action of N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound’s adamantane derivatives can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Butyldi-1-adamantylphosphine: Another adamantane derivative used in similar applications.
N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide: A compound with similar structural features and reactivity.
Uniqueness
N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is unique due to its specific combination of adamantane derivatives and phosphanyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C40H56NOPS |
---|---|
Molecular Weight |
629.9 g/mol |
IUPAC Name |
N-[[2-[bis(1-adamantyl)phosphanyl]phenyl]-(3,5-dimethylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C40H56NOPS/c1-26-11-27(2)13-34(12-26)37(41(6)44(42)38(3,4)5)35-9-7-8-10-36(35)43(39-20-28-14-29(21-39)16-30(15-28)22-39)40-23-31-17-32(24-40)19-33(18-31)25-40/h7-13,28-33,37H,14-25H2,1-6H3 |
InChI Key |
LGMOVRJYYJLHFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)N(C)S(=O)C(C)(C)C)C |
Origin of Product |
United States |
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